molecular formula C18H29N3O4S B2749661 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide CAS No. 897619-06-6

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide

Cat. No. B2749661
CAS RN: 897619-06-6
M. Wt: 383.51
InChI Key: GBJZXJWROIPJMF-UHFFFAOYSA-N
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Description

“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide” is a synthetic piperazine derivative . Piperazine derivatives have been studied for their efficacy as acetylcholinesterase inhibitors (AChEIs) and have shown potential in increasing central cholinergic neurotransmission . They have been used in studies aimed at understanding and treating Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide” is complex, with a piperazine ring attached to a methoxyphenyl group . The compound’s structure has been assigned by HRMS, IR, 1H, and 13C NMR experiments .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The dopamine D4 receptors are more localized in the brain and are linked to the modulation of cognition and emotion .

Mode of Action

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. This binding can cause a change in the conformation (shape) of the receptor, which can lead to changes in the cell’s function.

Pharmacokinetics

Similar compounds have been shown to have acceptable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (adme) properties

Future Directions

Piperazine derivatives, including “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide”, show promise in the field of neurodegenerative disorders, particularly Alzheimer’s disease . Future research could focus on further understanding the compound’s mechanism of action, optimizing its synthesis process, and assessing its safety and efficacy in clinical trials.

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-3-4-5-18(22)19-10-15-26(23,24)21-13-11-20(12-14-21)16-6-8-17(25-2)9-7-16/h6-9H,3-5,10-15H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJZXJWROIPJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide

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